BenchChemオンラインストアへようこそ!

3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea

NAMPT inhibition CYP2C9 selectivity structure-activity relationship

3-{[5-(Furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea is a synthetic trisubstituted urea (C19H19N3O3, MW 337.38 g/mol) featuring a 5-(furan-2-yl)pyridin-3-ylmethyl arm and a 4-methoxybenzyl arm bridged by a central urea carbonyl. The compound belongs to a broader class of heteroaryl-methyl-aryl urea derivatives that have been investigated in patent literature as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and as modulators of kinase activity.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 2309348-53-4
Cat. No. B2891292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea
CAS2309348-53-4
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
InChIInChI=1S/C19H19N3O3/c1-24-17-6-4-14(5-7-17)11-21-19(23)22-12-15-9-16(13-20-10-15)18-3-2-8-25-18/h2-10,13H,11-12H2,1H3,(H2,21,22,23)
InChIKeyKSDDIFIPVNIRAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[5-(Furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea (CAS 2309348-53-4): Procurement-Relevant Chemical Profile


3-{[5-(Furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea is a synthetic trisubstituted urea (C19H19N3O3, MW 337.38 g/mol) featuring a 5-(furan-2-yl)pyridin-3-ylmethyl arm and a 4-methoxybenzyl arm bridged by a central urea carbonyl [1]. The compound belongs to a broader class of heteroaryl-methyl-aryl urea derivatives that have been investigated in patent literature as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and as modulators of kinase activity [2][3]. However, as of the latest search, no peer-reviewed primary research article specifically characterizing this exact compound was identified in PubMed-indexed journals; its presence is documented primarily in chemical vendor catalogs and patent family disclosures.

Why In-Class Urea Analogs Cannot Substitute for 3-{[5-(Furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea (CAS 2309348-53-4)


Within the heteroaryl-methyl-aryl urea series, even minor structural permutations produce substantial shifts in target selectivity and potency. For instance, in the NAMPT inhibitor class, the presence of an exposed pyridine in the left-hand portion is a critical pharmacophore for cellular NAMPT inhibition, while the central benzyl group modulates CYP2C9 off-target liability [1]. The specific combination found in CAS 2309348-53-4—a 5-(furan-2-yl) substitution on the pyridine ring paired with a 4-methoxybenzyl group on the opposite urea nitrogen—creates a unique hydrogen-bonding topology and electrostatic surface that is not replicated by analogs lacking the furan ring, those bearing a benzhydryl group, or those with alternative heteroaryl attachments [2]. Consequently, biological activity data from close analogs cannot be assumed to transfer; each substitution pattern requires independent empirical validation.

Quantitative Differentiation Evidence for 3-{[5-(Furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea (CAS 2309348-53-4)


Structural Distinction from NAMPT Inhibitor Lead Series: Furan-Pyridine vs. Phenyl-Pyridine Pharmacophore

In the NAMPT inhibitor series described by Zak et al. (2016), the combination of an exposed pyridine pharmacophore with a central benzyl group consistently produced potent CYP2C9 inhibition (IC50 typically <1 µM), which was considered a development liability [1]. The furan-2-yl substituent on the pyridine ring of CAS 2309348-53-4 alters the electron density and steric profile of the pyridine nitrogen, which is predicted to modulate both NAMPT binding affinity and CYP2C9 off-target engagement relative to unsubstituted phenyl-pyridine leads. While direct quantitative data for this specific compound are not published in peer-reviewed literature, patent disclosures for structurally related furan-pyridine-urea compounds (e.g., RU2617424C2) indicate that furan substitution on the pyridine ring is a deliberate design element to tune target potency and selectivity [2].

NAMPT inhibition CYP2C9 selectivity structure-activity relationship

Substitution-Pattern Differentiation: 4-Methoxybenzyl vs. Benzhydryl and Pyridylmethyl Analogs

The 4-methoxybenzyl group on the target compound introduces a hydrogen-bond acceptor (methoxy oxygen) at the para position of the benzyl ring, which is absent in structurally cataloged analogs such as 1-benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea (CAS 2320928-54-7) and 1-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea (CAS 2034613-35-7) [1]. This methoxy group increases topological polar surface area (predicted TPSA 86.3 Ų) and adds a hydrogen-bond acceptor site not present in the benzhydryl analog, while the pyridylmethyl analog introduces an additional basic nitrogen that alters protonation state at physiological pH. These differences directly affect solubility, permeability, and protein-binding potential.

urea SAR physicochemical properties hydrogen-bonding capacity

Kinase Selectivity Potential: Structural Basis for Differential Target Engagement

Heteroaryl-methyl-aryl ureas have demonstrated inhibitory activity against BMP type I receptor kinases (ALK1-4) and MAP4Ks, as exemplified by the tool compound K02288 [1]. The target compound's 5-(furan-2-yl)pyridine motif introduces a bidentate hydrogen-bonding arrangement (furan oxygen + pyridine nitrogen) that differs from K02288's trimethoxyphenyl-pyridine scaffold. In class-level SAR, replacement of pyridine with furan in related urea kinase inhibitors has been shown to modulate potency (e.g., a 6.3-fold potency shift for a furan-to-pyridine swap in a distinct chemotype series) [2]. Although no kinase profiling data exist specifically for CAS 2309348-53-4, the structural divergence from characterized urea kinase inhibitors predicts a distinct selectivity fingerprint.

kinase inhibition type I receptor serine/threonine kinases MAP4K

Recommended Application Scenarios for 3-{[5-(Furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea (CAS 2309348-53-4) Based on Available Evidence


Chemical Biology: Tool Compound for NAMPT-Dependent Pathway Studies with Differentiated CYP2C9 Liability Profile

Researchers investigating NAD+ biosynthesis and NAMPT-dependent cancer metabolism may utilize this compound as a structurally differentiated probe within the pyridine-urea NAMPT inhibitor class. The furan substituent on the pyridine ring is hypothesized to reduce CYP2C9 inhibition relative to unsubstituted pyridine leads, based on SAR trends reported by Zak et al. (2016) [1]. This property is particularly relevant for in vivo pharmacology studies in rodent models where co-administered CYP2C9-substrate drugs are part of the experimental protocol.

Medicinal Chemistry: SAR Expansion of Kinase-Focused Urea Libraries

Medicinal chemistry teams building kinase-targeted urea libraries can incorporate this compound as a key analogue to probe the contribution of the 4-methoxybenzyl group and furan-2-ylpyridine motif to kinase selectivity. The compound serves as a bridge between fully characterized tool compounds like K02288 (ALK1-4/MAP4K inhibitor) and unexplored chemical space, with the methoxy group providing a synthetic handle for further derivatization or for use as a negative control in hydrogen-bonding SAR studies [2].

Analytical Reference: HPLC/MS Method Development and Metabolite Identification

The compound's distinct UV chromophore (furan-pyridine system with λmax predicted near 260-280 nm) and characteristic MS fragmentation pattern (urea bond cleavage yielding 4-methoxybenzylamine and 5-(furan-2-yl)pyridin-3-ylmethanamine fragments) make it suitable as a reference standard for LC-MS/MS method development in drug metabolism studies [1]. Its moderate molecular weight (337.38 g/mol) and balanced LogP (predicted XLogP ~1.35) place it in a favorable range for chromatographic method development applicable to structurally related preclinical candidates.

Quote Request

Request a Quote for 3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.